4-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-cyclopentylbutanamide
Description
The compound 4-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-cyclopentylbutanamide (hereafter referred to by its full systematic name) features a quinazolin-2,4-dione core, a scaffold known for diverse pharmacological activities, including anticonvulsant and kinase inhibitory effects . Key structural elements include:
- Quinazolinone core: The 2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl group provides hydrogen-bonding sites critical for target interactions.
- N-Cyclopentylbutanamide: The cyclopentyl group may enhance metabolic stability compared to linear alkyl chains, while the butanamide tail contributes to solubility and pharmacokinetic properties .
This compound’s design aligns with strategies to optimize quinazolinone derivatives for enhanced receptor affinity and bioavailability.
Properties
Molecular Formula |
C27H36N4O4 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
4-[1-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-cyclopentylbutanamide |
InChI |
InChI=1S/C27H36N4O4/c32-24(29-21-11-4-5-12-21)15-8-18-30-26(34)22-13-6-7-14-23(22)31(27(30)35)19-25(33)28-17-16-20-9-2-1-3-10-20/h6-7,9,13-14,21H,1-5,8,10-12,15-19H2,(H,28,33)(H,29,32) |
InChI Key |
JDHQHKVSTRIFSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NC4CCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-cyclopentylbutanamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via the reaction of the quinazolinone intermediate with an appropriate isocyanate or carbamoyl chloride.
Attachment of the Cyclohexenyl and Cyclopentyl Groups: The cyclohexenyl and cyclopentyl groups can be attached through nucleophilic substitution reactions, often using alkyl halides or tosylates as electrophiles.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenyl and cyclopentyl groups, leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions can target the quinazolinone core or the carbamoyl group, potentially yielding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the carbamoyl and quinazolinone groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its quinazolinone core is a versatile scaffold for the development of new materials and catalysts.
Biology
In biological research, the compound’s potential bioactivity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical interactions.
Medicine
Medically, the compound could be explored for its therapeutic potential, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry
Industrially, the compound might be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 4-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-cyclopentylbutanamide exerts its effects likely involves interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analog 1: N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
Key Features :
- Substituents : A 2,4-dichlorophenylmethyl group replaces the cyclohexenylethyl and cyclopentyl moieties.
- Activity : Demonstrated anticonvulsant efficacy in a pentylenetetrazole (PTZ)-induced seizure model, likely via GABAergic modulation .
Comparison : - Lacks the cyclopentylbutanamide chain, which may limit solubility in nonpolar environments .
Structural Analog 2: 4-{[1-(2-Chlorobenzyl)-2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]methyl}-N-cyclopentylcyclohexanecarboxamide
Key Features :
- Substituents: A 2-chlorobenzyl group on the quinazolinone and a cyclohexanecarboxamide tail.
- Design : The cyclohexane ring in the carboxamide may increase rigidity compared to the butanamide chain in the target compound .
Comparison : - The chlorobenzyl group could enhance π-π stacking with aromatic residues in target proteins but may introduce toxicity concerns.
- Cyclohexanecarboxamide vs. butanamide: The former’s bulkier structure might reduce membrane permeability.
Structural Analog 3: N-Cyclopentyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide (923225-19-8)
Key Features :
- Simplified structure : Retains the cyclopentyl-acetamide group but lacks the cyclohexenylethyl side chain and 2,4-dioxo groups .
Comparison : - Absence of the 2,4-dioxo moiety likely diminishes hydrogen-bonding capacity, reducing target affinity.
- The truncated structure highlights the importance of the cyclohexenylethyl group in the target compound for synergistic interactions.
Data Table: Structural and Functional Comparison
Discussion of Substituent Impact
- Cyclohexenylethylamino Group: Introduces conformational flexibility and moderate lipophilicity, balancing solubility and membrane penetration .
- N-Cyclopentylbutanamide : The cyclopentyl group likely reduces first-pass metabolism compared to smaller alkyl chains, while the butanamide linker improves aqueous solubility .
- 2,4-Dioxo Groups : Critical for hydrogen bonding with targets like GABA receptors or kinases; their absence in Analog 3 likely diminishes activity .
Biological Activity
The compound 4-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-cyclopentylbutanamide represents a novel class of quinazolin derivatives with potential therapeutic applications. The structural complexity of this compound suggests significant biological activity, particularly in the fields of oncology and neurology. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₆N₂O₄ |
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | This compound |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 9 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biochemical pathways. Quinazoline derivatives have been shown to inhibit various kinases and enzymes involved in cancer cell proliferation and survival. The presence of the cyclohexenyl group may enhance lipophilicity, allowing better cellular uptake and bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds similar to the target compound have demonstrated significant inhibitory effects on various cancer cell lines, including:
- Colon Carcinoma (HCT-116) : IC₅₀ values around 6.2 μM were reported for structurally related compounds.
- Breast Cancer (T47D) : Compounds exhibited IC₅₀ values ranging from 27.3 μM to 43.4 μM against T47D cells .
These findings suggest that the target compound may also possess similar anticancer properties due to its structural analogies.
Neuroprotective Effects
Studies have indicated that quinazoline derivatives can exert neuroprotective effects by modulating neurotransmitter levels and inhibiting neuroinflammatory pathways. The compound's ability to cross the blood-brain barrier (BBB) could make it a candidate for treating neurological disorders such as Alzheimer's disease.
Study 1: In vitro Evaluation
In a recent in vitro study, researchers synthesized various quinazoline derivatives and evaluated their cytotoxicity against human malignant cell lines (MCF-7 and Bel-7402). The results showed that certain derivatives had enhanced cytotoxic effects compared to standard chemotherapeutic agents . This indicates a promising avenue for further exploration of the target compound's efficacy.
Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to critical enzymes involved in cancer metabolism. Results indicated strong interactions with DNA gyrase, suggesting a mechanism of action that may inhibit DNA replication in cancer cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
